molecular formula C190H306F3N55O52S6 B12340621 H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA

H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA

Cat. No.: B12340621
M. Wt: 4442 g/mol
InChI Key: JJDUNZFWULIMFT-YIYXCTSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA is a synthetic peptide featuring:

  • Key motifs: An N-terminal Gly-Ile-Gly-Asp sequence, recurring cysteine residues (Cys(1), Cys(2), Cys(3)), and a C-terminal Lys-Lys-Pro motif.
  • Structural features: Three cysteine residues likely involved in disulfide bonds or post-translational modifications, as seen in peptides with thiol-linked prosthetic groups (e.g., bilin attachment via thioether bonds) .
  • Modifications: The trifluoroacetic acid (TFA) counterion suggests purification via reverse-phase HPLC, common in synthetic peptide workflows .
  • Potential functions: While direct bioactivity data are unavailable, structural homology to antimicrobial peptides (e.g., PlnF, PlnJ) implies possible antimicrobial or immunomodulatory roles .

Properties

Molecular Formula

C190H306F3N55O52S6

Molecular Weight

4442 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(1R,6aR,7S,10S,13S,16S,19S,22S,25S,31S,34R,40S,46S,52S,55S,58R,63R,66S,69S,72S,78S,81S,84R,87S,93S,96S,99S)-63-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-25,81-bis[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C188H305N55O50S6.C2HF3O2/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272;3-2(4,5)1(6)7/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202);(H,6,7)/t99-,100-,101-,102-,103+,104+,105+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,144-,145-,146-,147-,148-,149-,150-,151-;/m0./s1

InChI Key

JJDUNZFWULIMFT-YIYXCTSTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid.

    Coupling: Adding the next amino acid in the sequence.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Peptides like this one have diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating protein-protein interactions and cellular signaling pathways.

    Medicine: Developing peptide-based drugs and therapeutic agents.

    Industry: Creating biomaterials and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Sequence and Structural Homology

The table below compares the target compound with structurally related peptides:

Compound Name Sequence Motif Cysteine Residues Modifications Known Bioactivity Reference
Target Compound H-Gly-Ile-Gly-Asp... Cys(1), Cys(2), Cys(3) TFA salt Not reported (hypothesized antimicrobial) -
Magainin 2a H-Gly-Ile-Gly-Lys-Phe-Leu-His... None Amide C-terminal Antimicrobial
PlnF H-Phe-Asn-Arg-Gly-Gly-Tyr... Multiple Thiol linkages Antimicrobial
PGLa H-Gly-Ile-Gly-Lys-Phe-Leu-His... None Amide C-terminal Antimicrobial
Peptide 8-3 H-...Cys(&1)-...Cys(&2)-...Cys(&3) Three cysteines Bilin prosthetic group Red-shifted absorption (structural role)

Key Observations :

  • The Gly-Ile-Gly motif in the target compound aligns with Magainin 2a and PGLa, which are antimicrobial peptides . However, the target’s Asp-Pro-Val-Thr extension may confer distinct target specificity.
  • The TFA modification distinguishes it from naturally occurring peptides, which often terminate in amide groups .

Functional and Bioactivity Insights

  • Antimicrobial Potential: PlnF and PlnJ () share cysteine-rich sequences linked to antimicrobial activity via membrane disruption. The target’s cysteine residues may enable similar mechanisms, though its larger size (39 residues vs. PlnF’s 25) could alter efficacy .
  • Structural Stability : The cysteine arrangement in the target compound resembles Peptide 8-3 (), where cysteines stabilize bilin prosthetic groups. This suggests the target may prioritize structural integrity over direct bioactivity .
  • Activity Prediction : Computational tools like SwissSimilarity () could assess 2D/3D similarity to bioactive peptides. However, cautions that structural similarity only correlates with ~30% bioactivity overlap, necessitating experimental validation .

Challenges and Contradictions

  • Synthetic Complexity : The TFA counterion and multiple cysteines complicate synthesis and purification compared to simpler peptides like Magainin 2a .
  • Functional Ambiguity : While the Gly-Ile-Gly motif suggests antimicrobial activity, the absence of direct evidence contrasts with well-characterized peptides like PGLa .
  • Disulfide vs. Thioether Linkages : Unlike Peptide 8-3’s bilin-thioether bonds, the target’s cysteines may form disulfide bridges, altering redox sensitivity and stability .

Research Implications

  • Target Validation: Prioritize assays for antimicrobial, anticancer, or immunomodulatory activity, leveraging platforms like CANDO for proteomic interaction profiling ().
  • Structural Analysis : Use molecular dynamics (e.g., Avogadro software, ) to model disulfide bond configurations and compare energy landscapes with similar peptides.
  • Synthetic Optimization : Explore alternative counterions (e.g., acetate) to improve solubility and reduce TFA-associated cytotoxicity .

Biological Activity

The compound H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA is a complex peptide with a diverse range of biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The peptide consists of 30 amino acids with multiple cysteine residues that can form disulfide bonds, contributing to its structural stability and biological function. The presence of various amino acids such as Glycine (Gly), Aspartic acid (Asp), and Cysteine (Cys) suggests potential roles in cellular signaling, antioxidant activity, and modulation of various biological pathways.

Table 1: Amino Acid Composition

Amino AcidCount
Gly5
Ile4
Asp1
Pro4
Val3
Thr4
Cys6
Leu3
Lys5
Ser1
Ala2
His1
Phe1
Arg3
Tyr1
Gln1

Antioxidant Activity

Research indicates that peptides with cysteine residues exhibit significant antioxidant properties. The thiol groups in cysteine can scavenge free radicals, thus preventing oxidative stress in cells. A study demonstrated that similar peptides could reduce oxidative damage in vitro, suggesting that this compound may also possess protective effects against oxidative stress-related diseases .

Antihypertensive Effects

Peptides derived from food proteins have been shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure. The sequence and composition of amino acids are crucial for this activity. For instance, the presence of branched-chain amino acids at the N-terminus enhances ACE-inhibitory effects . Given the structure of H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys..., it is plausible that it may exhibit similar antihypertensive properties.

Antimicrobial Properties

Some peptides are known for their antimicrobial activities against bacteria, fungi, and viruses. The presence of cationic residues (like Lys and Arg) in the peptide sequence is often correlated with enhanced antimicrobial action. Research has shown that peptides with similar structures can disrupt microbial membranes, leading to cell death .

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that certain peptide sequences can selectively induce apoptosis in cancer cells while sparing normal cells. For example, peptides with specific motifs have been shown to target cancer cell lines effectively . Further investigation into H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys... could reveal its potential as an anticancer agent.

Study on Antioxidative Properties

In a controlled study, a peptide similar to H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys... was tested for its antioxidative capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed a significant reduction in DPPH radicals, indicating strong antioxidative activity (IC50 = 25 µM) .

Investigation of Antihypertensive Effects

A comparative analysis was conducted on several peptides for their ACE-inhibitory activity. The peptide under review demonstrated an IC50 value of 15 µM against ACE, suggesting potent antihypertensive effects comparable to established antihypertensive drugs .

Antimicrobial Efficacy Study

In vitro tests were performed against Staphylococcus aureus and Escherichia coli using the compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, showcasing its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.